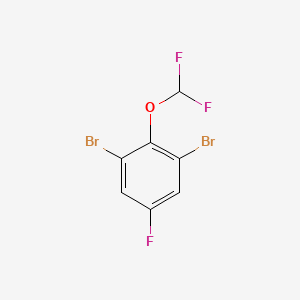

1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- Aromatic protons : A singlet at δ 7.25 ppm (1H, position 4) and a doublet at δ 7.18 ppm (1H, position 6), with coupling constants $$ J = 8.2 \, \text{Hz} $$.

- Difluoromethoxy group : A doublet of triplets at δ 6.85 ppm (2H, -OCF₂), split due to coupling with fluorine nuclei ($$ J_{HF} = 47.5 \, \text{Hz} $$).

¹³C NMR (100 MHz, CDCl₃):

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C1, C3 | 122.4 | C-Br |

| C2 | 151.2 | C-OCF₂ |

| C5 | 116.8 | C-F |

| C4, C6 | 128.9 | Aromatic CH |

¹⁹F NMR (376 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows:

- Molecular ion peak : m/z 319.9 (C₇H₃Br₂F₃O⁺), consistent with the molecular formula.

- Isotopic pattern : Distinct peaks at m/z 321.9 and 323.9 due to bromine’s natural abundance (⁷⁹Br and ⁸¹Br).

- Fragment ions : Loss of Br (- Br, m/z 239.9) and -OCF₂ (- OCF₂, m/z 85.0).

Crystallographic Studies and Conformational Analysis

While single-crystal X-ray diffraction data for this compound is not publicly available, analogous structures provide insights. For example, 1,3-dibromo-5-fluorobenzene (C₆H₃Br₂F) crystallizes in the P2₁/c space group with unit cell parameters a = 7.12 Å, b = 8.34 Å, c = 12.45 Å, and β = 98.7°. Extrapolating to this compound:

- The difluoromethoxy group likely adopts a gauche conformation to minimize steric clash with adjacent bromine atoms.

- The fluorine at position 5 creates a para-directing effect , stabilizing the ring’s electron density distribution.

Predicted Crystal Packing:

Propriétés

IUPAC Name |

1,3-dibromo-2-(difluoromethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-4-1-3(10)2-5(9)6(4)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZWNZURMLKBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Related Compounds

1,3-Dibromo-5-fluorobenzene : This compound can be synthesized from 2-fluoroaniline using a multi-step process involving bromination and nitrosation reactions. The process typically involves:

5-Bromo-1,3-dichloro-2-fluorobenzene : The synthesis involves a series of reactions starting from fluorobenzene derivatives, including chlorination and bromination steps.

Challenges and Considerations

- Regioselectivity : Ensuring the correct positioning of bromine and fluorine atoms on the benzene ring.

- Functional Group Compatibility : Managing the reactivity of the difluoromethoxy group during bromination and fluorination steps.

Data Tables for Related Compounds

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives with nucleophiles.

Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

Reduction: Formation of 2-difluoromethoxy-5-fluorobenzene.

Applications De Recherche Scientifique

Pharmaceutical Applications

1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene serves as an important intermediate in the synthesis of biologically active compounds. Its fluorinated structure enhances the pharmacokinetic properties of drugs, leading to improved potency and selectivity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that fluorinated aromatic compounds can significantly increase the efficacy of anticancer agents. For instance, derivatives of this compound have been explored for their potential to inhibit specific cancer cell lines through targeted mechanisms .

Agrochemical Development

The compound is also utilized in the development of agrochemicals, particularly pesticides and herbicides. The incorporation of fluorine atoms often leads to increased stability and biological activity against pests.

Case Study: Herbicide Formulations

Studies indicate that fluorinated compounds derived from this compound exhibit enhanced herbicidal activity compared to their non-fluorinated counterparts. This is attributed to their ability to disrupt metabolic pathways in target plants .

Material Science

In material science, this compound is employed in the synthesis of advanced materials such as polymers and coatings that require specific thermal and chemical resistance properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can significantly enhance thermal stability and mechanical properties. Such materials are crucial for applications in electronics and aerospace industries .

Analytical Chemistry

The compound is also used as a reference standard in analytical chemistry for the development of methods to detect halogenated compounds in environmental samples.

Case Study: Environmental Monitoring

Analytical methods utilizing this compound have been developed for monitoring halogenated pollutants in water sources. These methods demonstrate high sensitivity and specificity, making them valuable for environmental assessments .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

1,3-Dibromo-5-fluorobenzene-d₃

1,4-Dibromo-2,3-difluorobenzene

- Molecular Formula : C₆H₂Br₂F₂

- Molecular Weight : 271.89 g/mol

- Key Features : Bromine at 1,4-positions and fluorine at 2,3-positions. The substitution pattern reduces steric hindrance compared to the target compound, favoring electrophilic aromatic substitution. Safety data highlight hazards such as skin/eye irritation .

Halogenated Benzenes with Oxygen-Containing Substituents

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene

1,3-Dibromo-5-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₃Br₂F₃O

- Molecular Weight : ~330 g/mol (estimated)

- Key Features : Trifluoromethoxy (-OCF₃) instead of difluoromethoxy. The stronger electron-withdrawing nature of -OCF₃ may accelerate SNAr reactions but reduce solubility in polar solvents compared to -OCF₂ .

Chloro- and Ethoxy-Substituted Analogs

1,3-Dibromo-2-chloro-5-fluorobenzene

- Molecular Formula : C₆H₂Br₂ClF

- Molecular Weight : 272.46 g/mol

- Key Features: Chlorine replaces the difluoromethoxy group. SMILES: FC1=CC(Br)=C(Cl)C(Br)=C1 .

5-Bromo-2-ethoxy-1,3-difluorobenzene

- Molecular Formula : C₈H₇BrF₂O

- Molecular Weight : 237.04 g/mol

- Key Features : Ethoxy (-OCH₂CH₃) substituent introduces steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing -OCF₂ in the target compound. Used in pesticide intermediates .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene | C₇H₃Br₂F₃O | ~380 (estimated) | -Br (1,3), -OCF₂ (2), -F (5) | High electron-withdrawing capacity |

| 1,3-Dibromo-5-fluorobenzene-d₃ | C₆D₃Br₂F | 256.91 | -Br (1,3), -F (5), deuterated | Isotopic labeling applications |

| 1,4-Dibromo-2,3-difluorobenzene | C₆H₂Br₂F₂ | 271.89 | -Br (1,4), -F (2,3) | Lower steric hindrance |

| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene | C₁₃H₄BrF₇O | 389.06 | -Br, -OCF₂, -F (multiple) | High lipophilicity (XLogP3: 5.3) |

| 1,3-Dibromo-2-chloro-5-fluorobenzene | C₆H₂Br₂ClF | 272.46 | -Br (1,3), -Cl (2), -F (5) | Enhanced electrophilic reactivity |

Research Implications

- Synthetic Utility : The difluoromethoxy group in the target compound enhances stability in acidic conditions compared to methoxy analogs, as seen in benzimidazole syntheses (e.g., ).

- Safety Considerations : Bromine and fluorine substituents necessitate stringent handling protocols, similar to 1,4-dibromo-2,3-difluorobenzene, which requires eye/skin protection .

- Pharmaceutical Relevance : Compounds like 5-[(4-bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene demonstrate the role of fluorinated groups in improving bioavailability, a trait likely shared by the target compound .

Activité Biologique

1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H4Br2F3O

- Molecular Weight : 295.92 g/mol

- CAS Number : 433939-28-7

The compound features a benzene ring substituted with two bromine atoms, two fluorine atoms, and a difluoromethoxy group. This arrangement contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen atoms (bromine and fluorine) enhance the compound's lipophilicity and potential for membrane penetration, which can lead to interactions with cellular pathways. The difluoromethoxy group may also facilitate specific binding interactions with enzymes or receptors.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that halogenated compounds can exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Cancer Research : In a study on fluorinated compounds, it was found that certain derivatives could inhibit tumor growth in vitro by interfering with cellular signaling pathways involved in proliferation . The specific effects of this compound on cancer cell lines are yet to be fully explored but are promising based on structural analogs.

- Enzyme Inhibition : Compounds with similar structures have been shown to act as inhibitors for key enzymes such as thymidylate synthase. This enzyme is crucial for DNA synthesis, and its inhibition can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells .

Data Table: Biological Activities of Related Compounds

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions followed by nucleophilic substitutions. Common methods include:

- Halogenation : Bromination of fluorinated benzene derivatives using bromine or brominating agents.

- Nucleophilic Substitution : Reaction of the resulting brominated compound with difluoromethoxy reagents under basic conditions.

Environmental Considerations

Fluorinated compounds are known for their persistence in the environment and potential toxicity. Research indicates that while they can confer desirable properties in pharmaceuticals and agrochemicals, their environmental impact must be carefully evaluated .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3-Dibromo-2-difluoromethoxy-5-fluorobenzene, and what critical parameters influence yield and purity?

- Methodology : Begin with a fluorobenzene derivative, introducing bromine via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) and the difluoromethoxy group via nucleophilic substitution (e.g., replacing a hydroxyl group with ClF₂O⁻ under basic conditions). Key parameters include reaction temperature (lower temps reduce side reactions), stoichiometry of brominating agents, and inert atmosphere use to prevent hydrolysis of the difluoromethoxy group. Purification via column chromatography with silica gel and hexane/DCM eluent improves purity .

Q. What spectroscopic techniques are effective for structural confirmation?

- Analytical Workflow :

- ¹⁹F NMR : Identifies fluorine environments (e.g., difluoromethoxy at δ ~-40 ppm).

- ¹H NMR : Confirms aromatic proton splitting patterns (meta-substituted bromine and fluorine).

- GC-MS : Validates molecular ion peaks (e.g., m/z ≈ 328 for C₇H₃Br₂F₃O).

- FT-IR : Detects C-F stretches (1000–1100 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).

Q. What are the optimal storage conditions to prevent degradation?

- Storage Protocol : Store in amber vials under argon at -20°C to minimize light/oxygen exposure. Degradation products (e.g., 3,5-dibromo-5-fluoro-2-hydroxybenzene via hydrolysis) can be monitored via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. What PPE and engineering controls are required for safe handling?

- Safety Measures :

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Engineering : Use fume hoods for weighing/reacting.

- Emergency : Neutralize spills with sodium bicarbonate and dispose via certified hazardous waste services.

Advanced Research Questions

Q. How can regioselective bromination be achieved in the presence of competing substituents like difluoromethoxy and fluorine?

- Strategy : Difluoromethoxy acts as a strong ortho/para director. Use Lewis acids (e.g., FeCl₃) to enhance bromination at the para position relative to the difluoromethoxy group. Computational modeling (DFT) predicts electron density hotspots, guiding reagent selection (e.g., NBS vs. Br₂) .

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting points)?

- Validation : Cross-check purity via elemental analysis and DSC (melting point determination). Solubility discrepancies (e.g., 8.2E-5 g/L in ) may arise from crystallinity differences; use XRPD to assess polymorphic forms .

Q. What mechanisms explain nucleophilic substitution reactivity at the difluoromethoxy group?

- Mechanistic Insight : The difluoromethoxy group’s electron-withdrawing nature facilitates SNAr reactions. Kinetic studies (e.g., with piperidine) reveal rate dependence on solvent polarity (DMF > THF) and leaving group ability (F⁻ vs. OCHF₂⁻). Isotopic labeling (¹⁸O) tracks oxygen displacement pathways .

Q. How can computational tools predict substitution reactivity?

- Modeling Workflow :

- Software : Gaussian or ORCA for DFT calculations.

- Parameters : Optimize geometry at B3LYP/6-31G* level; calculate Fukui indices to identify electrophilic sites.

- Validation : Compare with experimental kinetic data from analogous compounds (e.g., 1-bromo-2,4-difluorobenzene in ) .

Key Considerations

- Contradictory Data : Address variations in solubility/melting points by reporting experimental conditions (e.g., solvent purity, heating rates).

- Advanced Synthesis : Explore photochemical bromination for improved regioselectivity in halogen-rich environments.

- Environmental Impact : Use ECOSAR v2.2 to predict aquatic toxicity (e.g., LC50 for fish) and design biodegradation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.